molecular formula C16H15N3O3S B2741419 2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448073-41-3

2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2741419
CAS No.: 1448073-41-3
M. Wt: 329.37
InChI Key: ABAYDKVVUSUSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

The compound has been a subject of interest in crystallography to understand its structural properties. For instance, a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide, was synthesized and its structure determined by X-ray diffraction, showcasing the importance of such compounds in understanding molecular and crystalline structures (Sharma et al., 2016).

Heterocyclic Synthesis

This compound is also significant in the synthesis of heterocyclic compounds. Research has delved into the reactivity of thiophenylhydrazonoacetates towards a variety of nitrogen nucleophiles to yield diverse heterocyclic derivatives, demonstrating the compound's role in facilitating the creation of potentially bioactive molecules (Mohareb et al., 2004).

Pharmacological Applications

In pharmacological research, studies have highlighted the synthesis of derivatives and their evaluation for antitumor activities, with some compounds displaying significant anticancer activity. This underscores the therapeutic potential of such molecules in cancer treatment (Sakr et al., 2020).

Synthetic Methodologies

The compound's utility extends to synthetic methodologies, where its derivatives serve as precursors or intermediates in the synthesis of more complex molecules. Research on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity study showcases its application in creating new therapeutic agents (Shipilovskikh et al., 2020).

Advanced Material Research

Moreover, the compound's structural motifs are integral to the development of advanced materials. The synthesis and characterization of complexes with thiophene-2-glyoxal derived Schiff bases, for example, highlight their potential in bioinorganic chemistry and as antimicrobial agents, suggesting applications beyond pharmacology (Singh et al., 2009).

Safety and Hazards

While specific safety and hazard information for “2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide” is not available, it’s worth noting that compounds containing a thiophen-2-yl group can have certain hazards. For instance, 4-(Thiophen-2-yl)aniline has been classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Properties

IUPAC Name

2-[4-(thiophen-2-ylcarbamoylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-15(20)12-6-1-2-7-13(12)22-10-4-3-9-18-16(21)19-14-8-5-11-23-14/h1-2,5-8,11H,9-10H2,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAYDKVVUSUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.